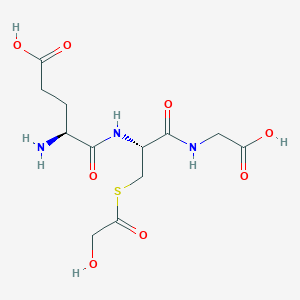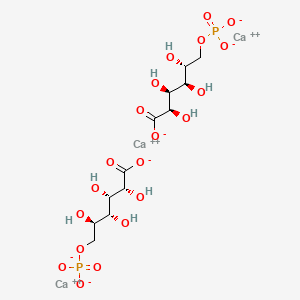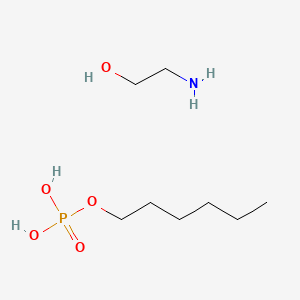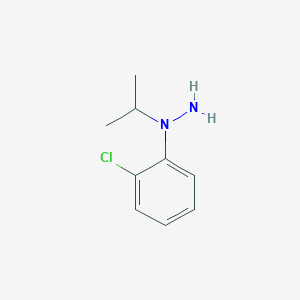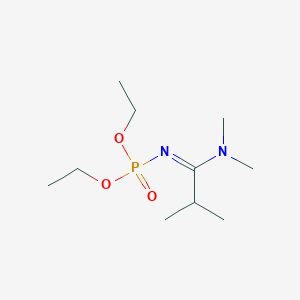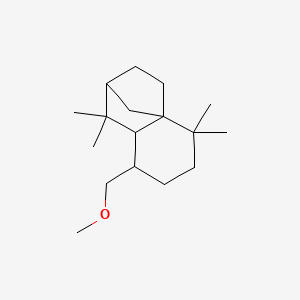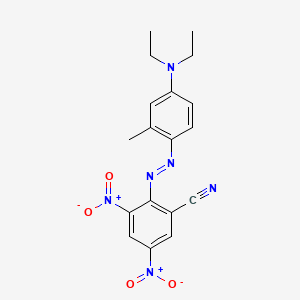
2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile typically involves the diazotization of 4-(Diethylamino)-o-toluidine followed by coupling with 3,5-dinitrobenzonitrile. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: 4-(Diethylamino)-o-toluidine is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3,5-dinitrobenzonitrile in a basic medium, such as sodium hydroxide (NaOH), to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The nitro groups (NO2) can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or quinones.
Reduction: The primary products are aromatic amines.
Substitution: Depending on the nucleophile, products can vary widely, including hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile involves its interaction with molecular targets through its azo and nitro groups. The azo group can undergo reversible isomerization between trans and cis forms, which can affect its binding to biological molecules. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-(Diethylamino)-phenyl)azo)-3,5-dinitrobenzonitrile
- 2-((4-(Dimethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile
- 2-((4-(Diethylamino)-o-tolyl)azo)-4,6-dinitrobenzonitrile
Uniqueness
2-((4-(Diethylamino)-o-tolyl)azo)-3,5-dinitrobenzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
70873-13-1 |
|---|---|
Formule moléculaire |
C18H18N6O4 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2-[[4-(diethylamino)-2-methylphenyl]diazenyl]-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C18H18N6O4/c1-4-22(5-2)14-6-7-16(12(3)8-14)20-21-18-13(11-19)9-15(23(25)26)10-17(18)24(27)28/h6-10H,4-5H2,1-3H3 |
Clé InChI |
OJNGWWKPTBFTPN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



